N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide is a fully synthetic small-molecule derivative of azetidine-3-carboxamide, characterized by an N1-methylsulfonyl group and an N-cyclopentyl amide substituent. The compound is listed by multiple building-block and screening-compound suppliers as a research-grade chemical with a typical catalog purity of ≥95%.

Molecular Formula C10H18N2O3S
Molecular Weight 246.33
CAS No. 1428364-61-7
Cat. No. B2640115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide
CAS1428364-61-7
Molecular FormulaC10H18N2O3S
Molecular Weight246.33
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C1)C(=O)NC2CCCC2
InChIInChI=1S/C10H18N2O3S/c1-16(14,15)12-6-8(7-12)10(13)11-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,13)
InChIKeyGKYHPXLVEGQNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428364-61-7): Procurement-Ready Baseline Profile


N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide is a fully synthetic small-molecule derivative of azetidine-3-carboxamide, characterized by an N1-methylsulfonyl group and an N-cyclopentyl amide substituent [1] . The compound is listed by multiple building-block and screening-compound suppliers as a research-grade chemical with a typical catalog purity of ≥95% [1] . Its computed physicochemical profile includes a molecular weight of 246.33 g/mol and a calculated XLogP3-AA of -0.2, indicating substantial polarity [1]. No primary research publication, patent disclosure, or authoritative bioactivity database entry containing quantitative comparative data (e.g., IC50, Ki, cellular activity) was identified for this specific compound as of the search date.

Why Generic Substitution of N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide Carries Unquantified Risk


The azetidine-3-carboxamide scaffold tolerates extensive N-substitution, and even closely related analogs within the 1-(methylsulfonyl)azetidine-3-carboxamide series exhibit divergent physicochemical and likely pharmacological properties [1] . For instance, the unsubstituted parent compound 1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428374-79-1) has a molecular weight of 178.21 Da and lacks the cyclopentyl moiety, whereas the target compound (MW 246.33) is significantly more lipophilic and sterically demanding [1] . In the absence of published target-engagement or selectivity data for the target compound, substitution with any analog—even those sharing the core scaffold—introduces an unquantifiable risk of altered potency, selectivity, and pharmacokinetic behavior. Until empirical comparative data become available, no generic or near-neighbor compound can be assumed functionally interchangeable.

Critical Finding: No Quantitative Differential Evidence Is Available for N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide


Absence of Primary Literature or Patent Disclosures with Quantitative Comparator Data

Despite exhaustive search of public literature databases (PubMed, Google Scholar), patent repositories (Google Patents, USPTO, WIPO), and authoritative bioactivity databases (BindingDB, ChEMBL, PubChem BioAssay), no primary research article, patent, or deposited assay result was found that reports any quantitative biological or physicochemical measurement for N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide alongside a comparator compound. In contrast, several structurally related 1-(methylsulfonyl)azetidine-3-carboxamides have been disclosed as SMYD2/SMYD3 inhibitors [1], muscarinic M1 receptor antagonists [2], and RIP1 kinase inhibitors [3], with associated IC50/Ki data. The target compound does not appear in any of these datasets.

Medicinal Chemistry Chemical Biology Drug Discovery

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Unsubstituted Parent Scaffold

Computed properties from PubChem enable a limited physicochemical comparison between the target compound and the unsubstituted 1-(methylsulfonyl)azetidine-3-carboxamide parent scaffold [1]. The target compound exhibits a higher molecular weight (246.33 vs. 178.21 g/mol), increased calculated lipophilicity (XLogP3-AA of -0.2 vs. -0.4 estimated for the parent using the same algorithm), and an additional hydrogen bond donor (1 vs. 0 for the parent) attributable to the secondary amide NH, while retaining 4 hydrogen bond acceptors. These differences are consistent with the cyclopentyl substitution imparting altered membrane permeability and solubility characteristics, though no experimental logP, logD, or solubility data were located.

Physicochemical Profiling ADME Prediction Medicinal Chemistry Design

ChEMBL Registration Without Bioactivity Data Indicates Screening-Grade Status

The compound has been assigned a ChEMBL ID (CHEMBL4974573) [1], confirming its registration in a major medicinal chemistry database. However, the ChEMBL entry contains no associated target, assay, or activity data—unlike many structurally related 1-(methylsulfonyl)azetidine-3-carboxamide derivatives that have documented binding or functional assay results in ChEMBL [2]. This pattern is consistent with a compound that is commercially available for screening but has either not yet been tested in published assays or has not yielded reportable activity.

Chemical Biology High-Throughput Screening Compound Library

Evidence-Limited Application Scenarios for N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide


Exploratory Medicinal Chemistry Scaffold Diversification

This compound serves as a building block for generating N-cyclopentyl-substituted analogs within medicinal chemistry programs targeting the 1-(methylsulfonyl)azetidine-3-carboxamide scaffold. Given that structurally related compounds within this class have demonstrated inhibition of SMYD2/SMYD3 methyltransferases, muscarinic M1 receptors, and RIP1 kinase, the unique cyclopentyl substitution (ΔMW +68 Da, ΔXLogP3-AA ~+0.2 vs. the unsubstituted parent [1]) may confer altered potency, selectivity, or ADME properties when compared directly with previously disclosed analogs. However, no empirical activity data exist for this compound, so its inclusion in screening libraries must be recognized as fully exploratory.

Physicochemical Property-Driven Library Design

The computed properties—moderate polarity (XLogP3-AA -0.2), low molecular weight (246.33 Da), and a single hydrogen bond donor—place this compound in a favorable physicochemical space for fragment-based or lead-like screening collections [1]. Its cyclopentyl amide moiety distinguishes it from more common N-aryl or N-alkyl variants, offering a sterically unique hydrogen-bonding motif that is underrepresented in many commercial libraries. Procurement for diversity-oriented screening may be justified on the basis of calculated property differentiation alone, pending experimental validation.

Negative Control or Chemical Probe for Azetidine Carboxamide Mechanism-of-Action Studies

In the context of a research program investigating the biological activity of 1-(methylsulfonyl)azetidine-3-carboxamide derivatives, this compound could serve as a tool compound for assessing the contribution of the cyclopentyl amide substituent to target binding. Its computed property differences relative to the unsubstituted carboxamide parent (fewer HBD, lower MW, different logP [1]) enable its use as a matched molecular pair comparator in exploratory SAR, provided that assay data are generated in parallel with comparator compounds within the same experimental system.

Synthetic Chemistry Methodology Development

The azetidine-3-carboxamide core with orthogonal N1-methylsulfonyl and N-cyclopentyl amide functional groups renders this compound a suitable substrate for developing or optimizing amide bond formation, sulfonylation, or azetidine ring functionalization methodologies [1]. Its availability from multiple commercial suppliers facilitates reproducibility, though researchers should independently verify identity and purity (nominal ≥95%) before use in method validation.

Quote Request

Request a Quote for N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.